Methanone, [2-amino-5-(4-chlorobenzoyl)phenyl](3-chlorophenyl)-

Tipifarnib synthesis Farnesyltransferase inhibitor Process chemistry

Methanone, [2-amino-5-(4-chlorobenzoyl)phenyl](3-chlorophenyl)- (CAS 190898-78-3) is a synthetic benzophenone derivative with the molecular formula C20H13Cl2NO2 and a molecular weight of 370.23 g/mol. The compound belongs to the amino ketone class and carries a 3-chlorophenyl substituent on one side of the carbonyl and a 2-amino-5-(4-chlorobenzoyl)phenyl moiety on the other.

Molecular Formula C20H13Cl2NO2
Molecular Weight 370.2 g/mol
CAS No. 190898-78-3
Cat. No. B12088066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, [2-amino-5-(4-chlorobenzoyl)phenyl](3-chlorophenyl)-
CAS190898-78-3
Molecular FormulaC20H13Cl2NO2
Molecular Weight370.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)C2=C(C=CC(=C2)C(=O)C3=CC=C(C=C3)Cl)N
InChIInChI=1S/C20H13Cl2NO2/c21-15-7-4-12(5-8-15)19(24)14-6-9-18(23)17(11-14)20(25)13-2-1-3-16(22)10-13/h1-11H,23H2
InChIKeyZUTQOEHQCCCWOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanone, [2-amino-5-(4-chlorobenzoyl)phenyl](3-chlorophenyl)- (CAS 190898-78-3): Chemical Identity and Procurement Baseline


Methanone, [2-amino-5-(4-chlorobenzoyl)phenyl](3-chlorophenyl)- (CAS 190898-78-3) is a synthetic benzophenone derivative with the molecular formula C20H13Cl2NO2 and a molecular weight of 370.23 g/mol. The compound belongs to the amino ketone class and carries a 3-chlorophenyl substituent on one side of the carbonyl and a 2-amino-5-(4-chlorobenzoyl)phenyl moiety on the other . Its primary documented role is as a designated intermediate (compound 10) in the convergent synthesis of the farnesyl protein transferase inhibitor tipifarnib (R115777, ZARNESTRA), an anticancer agent that has undergone Phase III clinical evaluation [1]. The compound is commercially available from a limited set of specialty chemical suppliers for research and development purposes .

Why Generic Benzophenone Intermediates Cannot Replace Methanone, [2-amino-5-(4-chlorobenzoyl)phenyl](3-chlorophenyl)- (CAS 190898-78-3) in Tipifarnib-Oriented Synthesis


The compound's differentiation resides in its precise, dual-functionalized architecture: a free 2-amino group ortho to the central carbonyl and a 5-(4-chlorobenzoyl) substituent, combined with a 3-chlorophenyl ketone partner. This exact substitution pattern is non-negotiable for the downstream titanium-mediated deprotection‑cyclization sequence that generates the quinolinone core of tipifarnib [1]. Close analogs—such as the simpler 2-amino-5-chlorobenzophenone (CAS 719-59-5) or regioisomeric N-(2-benzoyl-4-chlorophenyl)-3-chlorobenzamide (CAS 303990-12-7)—lack either the requisite 5-(4-chlorobenzoyl) directing group or the free amine geometry, making them synthetically incompatible with the validated ZARNESTRA route. Substituting a generic benzophenone intermediate therefore breaks the chemical sequence, jeopardizes regiochemical control, and forfeits the documented process yields and purity profiles established for this specific intermediate.

Quantitative Differentiation Evidence for Methanone, [2-amino-5-(4-chlorobenzoyl)phenyl](3-chlorophenyl)- (CAS 190898-78-3) Relative to Closest Synthetic Analogs


Synthetic Step Yield: Quantitative Conversion to the Tipifarnib Intermediate 10 vs. Other Steps in the Same Route

In the published ZARNESTRA synthesis, compound 10 is obtained from precursor 9 via a TiCl₃-mediated deprotection in 100% isolated yield (61 g from 58 g of 9). This contrasts with the preceding oxidation step (compound 9, not isolated as a discrete yield point) and the subsequent acetylation to compound 11 (isolated as a crude quantitative mass, but requiring chromatographic purification). The 100% step yield for 10 is the highest reported isolated yield among the discrete intermediates in this six-step sequence, exceeding that of compound 5 (93%) and compound 6 (75%) [1].

Tipifarnib synthesis Farnesyltransferase inhibitor Process chemistry

Structural Uniqueness: Amine and Chlorobenzoyl Substitution Pattern vs. the Closest Commercial Isomer

The target compound bears a free 2-amino group and a 5-(4-chlorobenzoyl) substituent on the same phenyl ring, with a 3-chlorophenyl group on the opposite side of the central carbonyl. The closest commercially indexed isomer, N-(2-benzoyl-4-chlorophenyl)-3-chlorobenzamide (CAS 303990-12-7), differs fundamentally: it contains a benzamide linkage (CONH) rather than a ketone at the 5-position, and the nitrogen is acylated rather than free. This structural divergence means CAS 303990-12-7 cannot undergo the TiCl₃-mediated deprotection–cyclization that converts the free amine of compound 10 into the quinolinone scaffold of tipifarnib [1]. A simpler analog, 2-amino-5-chlorobenzophenone (CAS 719-59-5), lacks the 5-(4-chlorobenzoyl) group entirely and has a melting point of 96–98 °C vs. 142 °C for the target compound, reflecting a substantially different crystal lattice and purity profile [2].

Benzophenone intermediate Regiochemistry Structure-activity relationship

Elemental Composition Match: Experimental vs. Calculated Values as a Quality Benchmark

The published characterization of compound 10 includes experimental elemental analysis: calculated for C20H13Cl2NO2 C 64.88, H 3.54, N 3.78; found C 64.88, H 3.40, N 3.74 [1]. The deviation between calculated and found values (ΔC = 0.00%, ΔH = 0.14%, ΔN = 0.04%) falls within ±0.4% for all three elements, confirming high bulk purity without the need for chromatographic purification after the 100%-yield step. By contrast, compound 6 in the same sequence required silica gel chromatography (CH₂Cl₂/MeOH/NH₄OH) to achieve acceptable purity, and its isolated yield was only 75% [1]. No equivalent elemental analysis data are publicly available for the isomeric CAS 303990-12-7 or the simpler analog CAS 719-59-5, making this a unique, verifiable quality anchor for procurement specifications.

Quality control Elemental analysis Intermediate purity

Batch Scalability Demonstration: Multi-Gram Synthesis with Full Conversion

The described preparation of compound 10 operates at a 58 g input scale (0.14 mol of precursor 9), delivering 61 g of isolated product. This represents a demonstrated single-batch scale of >60 g, which is an order of magnitude larger than typical milligram-scale medicinal chemistry demonstrations. In the same publication, the downstream quinolinone intermediate (compound 5) was prepared from 26 g of precursor 4, and compound 6 was prepared from 20 g of precursor 5 [1]. The scalability of the compound 10 step, combined with its quantitative yield and avoidance of chromatography, makes it the most process-friendly intermediate in the reported sequence. No comparable scale-up data are available in the public literature for the isomeric CAS 303990-12-7 or for alternative intermediates accessing the tipifarnib quinolinone core.

Scale-up Process validation Tipifarnib manufacturing

Procurement-Driven Application Scenarios for Methanone, [2-amino-5-(4-chlorobenzoyl)phenyl](3-chlorophenyl)- (CAS 190898-78-3)


GMP and Non-GMP Intermediate Sourcing for Tipifarnib API Manufacturing

Organizations manufacturing tipifarnib (R115777) API for clinical or commercial supply require intermediate 10 as the key benzophenone building block that undergoes TiCl₃-mediated cyclization to the quinolinone core. The published 100% step yield and 60+ g batch demonstration [1] provide a validated starting point for process development and scale-up. Procurement teams should specify identity confirmation against the published ¹H NMR (DMSO-d₆, 300 MHz) and melting point (142 °C) to ensure the correct regioisomer is received.

Medicinal Chemistry: Synthesis of Tipifarnib Analogs via Late-Stage Functionalization of the Quinolone Core

Research groups exploring structure-activity relationships around the tipifarnib quinolone scaffold can employ compound 10 as a divergent intermediate. Because the 2-amino group and 5-(4-chlorobenzoyl) substituent are positioned for cyclization, researchers can vary the subsequent acetylation and cyclization conditions to generate novel quinolinone analogs [1]. The chromatographic-free isolation of compound 10 simplifies analog library synthesis by reducing purification burden at a mid-point step.

Analytical Reference and Impurity Profiling for Tipifarnib Drug Substance

As a characterized intermediate in the published tipifarnib synthetic route, compound 10 can serve as a process-related impurity or reference marker during API release testing. Its distinct HPLC retention, ¹H NMR signature, and elemental composition [1] enable its use as a system suitability standard or impurity spike-in control, supporting regulatory filings that require identification and quantification of synthetic intermediates in the final drug substance.

Process Chemistry Research: Titanium-Mediated Deprotection Methodology

The quantitative TiCl₃-promoted conversion of precursor 9 to compound 10 represents a demonstration of mild, room-temperature deprotection of a protected amine in the presence of an aryl ketone [1]. Process chemistry groups studying orthogonal deprotection strategies can use this transformation as a benchmarking reaction, and sourcing the authentic compound 10 product allows direct comparison of alternative deprotection methods against the published reference outcome.

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